molecular formula C14H19N5O B5599980 N-[1-methyl-2-(2-pyrazinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide

N-[1-methyl-2-(2-pyrazinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B5599980
M. Wt: 273.33 g/mol
InChI Key: JOPQJZBFOQGYHY-UHFFFAOYSA-N
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Description

N-[1-methyl-2-(2-pyrazinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely studied due to its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole compounds are used in medicinal chemistry due to their diverse biological activities .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and safety measures should always be followed when working with chemical compounds .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry, given the known biological activities of many pyrazole compounds .

properties

IUPAC Name

5-propyl-N-(1-pyrazin-2-ylpropan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-3-4-11-8-13(19-18-11)14(20)17-10(2)7-12-9-15-5-6-16-12/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPQJZBFOQGYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)NC(C)CC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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